[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone
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Overview
Description
[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring, an oxadiazole ring, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Phenylmethanone Group: The final step involves the attachment of the phenylmethanone group to the piperazine ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol Glycoside: A natural sweetener with a similar glycoside structure.
Uniqueness
[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[6-(3-chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-14-7-8-16(13-17(14)23)24-20-21(26-19-18(25-20)27-32-28-19)29-9-11-30(12-10-29)22(31)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZJDBEBUNJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2N4CCN(CC4)C(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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